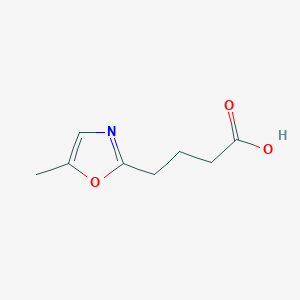

4-(5-Methyl-1,3-oxazol-2-yl)butansäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid is a useful research compound. Its molecular formula is C8H11NO3 and its molecular weight is 169.18. The purity is usually 95%.

BenchChem offers high-quality 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Forscher haben das antimikrobielle Potenzial von 4-(5-Methyl-1,3-oxazol-2-yl)butansäure und deren Derivaten untersucht. Diese Verbindungen haben Aktivität gegen verschiedene Krankheitserreger gezeigt, darunter Bakterien (z. B. Staphylococcus aureus, Escherichia coli) und Pilze (z. B. Candida albicans, Aspergillus niger). Das Substitutionsschema beeinflusst ihre Wirksamkeit maßgeblich .

- Untersuchungen haben gezeigt, dass bestimmte Oxazolderivate, darunter this compound, Antitumoreigenschaften aufweisen. Diese Verbindungen können das Wachstum, die Proliferation und das Überleben von Krebszellen beeinträchtigen .

- So wurden beispielsweise ihre Auswirkungen auf bestimmte Krebszelllinien in Studien mit Assays wie dem MTT-Test untersucht, der die Aktivität mitochondrialer Enzyme und die Zellviabilität misst .

- Bemerkenswerterweise untersuchte eine aktuelle Studie die antivirale Aktivität verwandter Verbindungen gegen den Eintritt des SARS-CoV-2-Pseudoviren, wobei der Fokus auf das virale Spike-Protein und den ACE2-vermittelten Viruseintritt lag .

- Oxazolderivate, darunter this compound, wurden auf ihr entzündungshemmendes Potenzial untersucht. Diese Verbindungen können entzündungsfördernde Signalwege modulieren und Entzündungen reduzieren .

- Einige Oxazol-basierte Moleküle weisen vielversprechende antidiabetische und antiobesity-Effekte auf. Forscher haben ihre Auswirkungen auf den Glukosestoffwechsel und die Adipogenese untersucht .

- Fluorhaltige Phenyl-substituierte Oxazolderivate wurden auf ihre herbiziden Eigenschaften untersucht. Diese Verbindungen könnten als potenzielle Herbizide dienen .

Antibakterielle Eigenschaften

Antitumoraktivität

Antivirales Potenzial

Entzündungshemmende Wirkungen

Forschung zu Diabetes und Fettleibigkeit

Herbizide Aktivitäten

Zusammenfassend lässt sich sagen, dass this compound und ihre Derivate ein breites Spektrum an biologischen Aktivitäten bieten, was sie für medizinische Anwendungen wertvoll macht. Forscher erforschen weiterhin ihr Potenzial in verschiedenen Bereichen, von der antimikrobiellen Therapie bis hin zur Krebsbehandlung. Denken Sie daran, dass weitere Studien notwendig sind, um ihre Mechanismen vollständig zu verstehen und ihren Einsatz in der Medizin und Landwirtschaft zu optimieren . Wenn Sie detailliertere Informationen zu einem bestimmten Aspekt wünschen, zögern Sie bitte nicht, zu fragen! 😊

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Mode of Action

Oxazole derivatives have been reported to interact with various biological targets, leading to a range of biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Biochemical Pathways

Oxazole derivatives have been known to influence a variety of biochemical pathways, leading to diverse biological effects .

Result of Action

Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .

Biochemische Analyse

Biochemical Properties

4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as monoamine oxidase . The interaction with monoamine oxidase suggests that 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid may influence the metabolism of neurotransmitters, thereby affecting neurological functions. Additionally, the oxazole ring in the compound allows it to bind with various proteins, potentially altering their structure and function .

Cellular Effects

The effects of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in inflammation and apoptosis . By affecting these pathways, 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid can alter the expression of genes related to cell survival and death, thereby impacting cellular homeostasis. Moreover, its interaction with metabolic enzymes can influence cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . For example, its interaction with monoamine oxidase can inhibit the enzyme’s activity, leading to altered levels of neurotransmitters . Additionally, 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical activities, which can influence long-term cellular functions. In vitro and in vivo studies have demonstrated that prolonged exposure to 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization for potential therapeutic applications .

Metabolic Pathways

4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo hydroxylation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . The involvement of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid in these pathways can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . The interaction with binding proteins can influence its localization and concentration within cells, thereby modulating its biochemical activity .

Subcellular Localization

The subcellular localization of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid is crucial for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may direct 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid to these compartments, influencing its interaction with biomolecules and its overall biochemical activity .

Eigenschaften

IUPAC Name |

4-(5-methyl-1,3-oxazol-2-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-6-5-9-7(12-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDPYVLIFPFCNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500779.png)

![6,14,14-trimethyl-10-[(E)-2-phenylethenyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one](/img/structure/B2500784.png)

![Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2500789.png)

![4-tert-butyl-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2500790.png)

![2-[(1-phenyltetrazol-5-yl)methylsulfanyl]acetic Acid](/img/structure/B2500791.png)

![3-methyl-5-({3-[(1H-1,2,4-triazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2500795.png)

![N'-(2-chlorophenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2500796.png)